Lanostane

Description

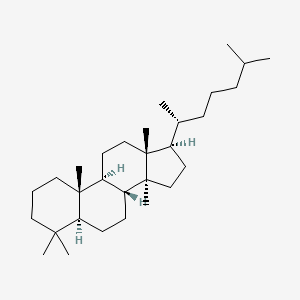

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-20-4 | |

| Record name | Lanostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,14-Trimethylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Lanostane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane is a tetracyclic triterpenoid that serves as the fundamental backbone for a diverse array of biologically active natural products, including lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1] Its rigid, fused-ring system provides a versatile scaffold for extensive functionalization, leading to a wide range of pharmacological activities. This guide provides a detailed technical overview of the basic structure of 5α-lanostane, its stereochemistry, and conformational properties, intended for professionals in chemical and pharmaceutical research.

Core Chemical Structure

This compound, with the chemical formula C₃₀H₅₄, is a saturated tetracyclic hydrocarbon.[1] Its systematic IUPAC name is 4,4,14α-trimethylcholestane.[1] The core structure is a gonane (cyclopentanoperhydrophenanthrene) nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.[2] Specifically, the this compound skeleton is characterized by a 6-6-6-5 fused ring system.

A key feature of the this compound framework is the presence of three methyl groups at non-standard steroid positions: two at the C-4 position and one at the C-14α position.[1] These methyl groups, along with the stereochemistry of the ring junctions, define the characteristic shape of this compound and its derivatives.

Stereochemistry

The most common isomer, 5α-lanostane, possesses a specific stereochemical configuration at its eight chiral centers. The IUPAC name for this isomer explicitly defines this configuration as (5S, 8R, 9S, 10R, 13R, 14S, 17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene. The "5α" designation indicates that the hydrogen atom at the C-5 position is on the opposite side of the ring system from the angular methyl group at C-10 (i.e., it is in a trans configuration relative to the C-19 methyl group). This results in a relatively flat, rigid structure.

Molecular Visualization

The following diagram illustrates the chemical structure of 5α-lanostane with the standard IUPAC atom numbering scheme.

References

The Dawn of a Molecular Archetype: A Technical History of Lanostane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lanostane triterpenoids represent a vast and structurally diverse class of natural products that have been a subject of intense scientific scrutiny for nearly a century. From their initial discovery in the humble origins of sheep's wool to their central role in the biosynthesis of steroids and their promising therapeutic applications, the journey of this compound triterpenoids is a compelling narrative of scientific discovery. This in-depth technical guide provides a comprehensive historical account of the discovery of this compound triterpenoids, detailing the seminal experimental protocols that paved the way for their characterization and the evolution of our understanding of their profound biological significance.

The Initial Discovery: Lanosterol from Wool Fat

The story of this compound triterpenoids begins in the early 1930s with the investigation of the unsaponifiable fraction of wool fat, a complex mixture of lipids and alcohols. In 1932, the German chemists Adolf Windaus and R. Tschesche reported the isolation of a new tetracyclic triterpenoid alcohol which they named "lanosterol"[1]. This discovery marked the genesis of the entire class of this compound triterpenoids.

Early Physicochemical Characterization of Lanosterol

The initial characterization of lanosterol relied on classical chemical and physical methods. The reported physical constants from these early studies provided the first tangible data for this new natural product.

| Property | Reported Value (Early Studies) |

| Melting Point | 138-140 °C[2] |

| Specific Rotation ([α]D) | +58° (in chloroform) |

| Molecular Formula | C₃₀H₅₀O[3] |

Classical Experimental Protocols for Isolation and Characterization

The pioneering work of Windaus and Tschesche, and subsequent researchers, employed a series of now-classical techniques to isolate and characterize lanosterol and other triterpenoids. These methods, while laborious by modern standards, laid the foundation for natural product chemistry.

Saponification and Extraction of Wool Fat

The initial step in isolating lanosterol involved the saponification of crude wool fat (lanolin). This process breaks down the fatty acid esters, liberating the unsaponifiable components, including sterols and triterpenoid alcohols.

Protocol: Saponification of Wool Fat (Circa 1930s-1940s)

-

Saponification: A solution of crude wool fat in ethanol was refluxed with a concentrated aqueous solution of potassium hydroxide or sodium hydroxide for several hours. This hydrolysis reaction cleaved the ester bonds, yielding fatty acid salts (soaps) and the unsaponifiable fraction containing lanosterol.

-

Extraction: The saponified mixture was diluted with water and extracted with an organic solvent such as diethyl ether or petroleum ether. The unsaponifiable fraction, being soluble in the organic solvent, was separated from the aqueous layer containing the water-soluble soaps.

-

Washing and Drying: The organic extract was washed with water to remove any remaining soap and alkali. The solvent was then dried over an anhydrous salt, such as sodium sulfate, and evaporated to yield the crude unsaponifiable matter.

Column Chromatography for Purification

The crude unsaponifiable fraction was a complex mixture requiring further purification. Column chromatography, a technique that was being increasingly adopted in the mid-20th century, proved to be a powerful tool for this purpose[4][5].

Protocol: Column Chromatography of Unsaponifiable Matter (Circa 1940s-1950s)

-

Adsorbent Preparation: A glass column was packed with an adsorbent material, most commonly alumina (aluminum oxide) or silica gel. The adsorbent was typically prepared as a slurry in a non-polar solvent like petroleum ether or benzene and carefully packed to avoid air bubbles.

-

Sample Application: The crude unsaponifiable extract, dissolved in a minimal amount of the initial eluting solvent, was carefully applied to the top of the column.

-

Elution: A series of solvents of increasing polarity were passed through the column. This gradient elution would selectively move compounds down the column based on their affinity for the adsorbent. For the separation of lanosterol, a typical solvent gradient might start with petroleum ether, followed by mixtures of petroleum ether and benzene, then pure benzene, and finally mixtures of benzene and ethanol or methanol.

-

Fraction Collection and Analysis: The eluate was collected in a series of fractions. Each fraction was then analyzed, often by simple techniques like thin-layer chromatography (TLC) or by evaporation of the solvent and examination of the residue's physical properties (e.g., melting point, crystalline form). Fractions containing the desired compound were combined.

Crystallization for Final Purity

The final step in obtaining pure lanosterol was crystallization.

Protocol: Crystallization of Lanosterol

-

Dissolution: The enriched lanosterol fraction from chromatography was dissolved in a suitable hot solvent, such as acetone, ethanol, or a mixture of solvents.

-

Cooling and Crystal Formation: The hot, saturated solution was allowed to cool slowly. As the solution cooled, the solubility of lanosterol decreased, leading to the formation of crystals.

-

Isolation and Drying: The crystals were isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to a constant weight. The purity of the crystals was often assessed by their sharp melting point.

The Evolving Understanding of this compound's Significance

Initially, lanosterol was simply another interesting natural product. However, its structural similarity to cholesterol hinted at a deeper biological connection. The groundbreaking work of chemists like Leopold Ružička, who established the "biogenetic isoprene rule," provided a theoretical framework for understanding the biosynthesis of terpenes and steroids from a common precursor[6].

It was the research of Konrad Bloch and his colleagues in the 1950s that definitively established lanosterol as a key intermediate in the biosynthesis of cholesterol from squalene[7]. This discovery was a monumental achievement in biochemistry and solidified the central role of this compound triterpenoids in steroid metabolism.

The Biosynthesis of Lanosterol: A Molecular Cascade

The biosynthesis of lanosterol from the linear triterpene squalene is a remarkable enzymatic cascade that results in the formation of the characteristic tetracyclic this compound skeleton.

Caption: Biosynthetic pathway of lanosterol from acetyl-CoA.

The Expanding Family of this compound Triterpenoids

Following the discovery of lanosterol, a plethora of other this compound triterpenoids were isolated from various natural sources, particularly from fungi of the genus Ganoderma[8][9][10]. These compounds, often referred to as ganoderic acids and related derivatives, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects[8][9].

The structural elucidation of these complex molecules, initially a formidable challenge, was greatly accelerated by the advent of modern spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[8].

Modern Experimental Workflow for this compound Triterpenoid Discovery

The discovery and characterization of new this compound triterpenoids today follows a highly streamlined and efficient workflow that integrates advanced analytical techniques.

Caption: Modern workflow for the discovery of this compound triterpenoids.

Conclusion

The discovery and history of this compound triterpenoids is a testament to the evolution of natural product chemistry. From the classical, labor-intensive methods that first brought lanosterol to light, to the sophisticated analytical workflows that now enable the rapid discovery of novel bioactive compounds, the study of this remarkable class of molecules continues to push the boundaries of science. The foundational understanding of their biosynthesis and their diverse biological activities ensures that this compound triterpenoids will remain a fertile ground for research and a promising source for the development of new therapeutics for years to come.

References

- 1. This compound-triterpenoids from the fungus Phellinus gilvus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid - Wikipedia [en.wikipedia.org]

- 3. [20(22) E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [To know the triterpenes; On the construction of the hydroxyl-containing ring of lanosterol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroidal Triterpenes of Cholesterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. B2019107 | Cholesterol from Wool Fat Clinisciences [clinisciences.com]

- 9. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Unveiling Nature's Arsenal: A Technical Guide to Lanostane-Type Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of lanostane-type compounds, a class of tetracyclic triterpenoids with significant therapeutic potential. This document provides a comprehensive overview of their origins, methodologies for their isolation, and insights into their mechanisms of action, tailored for professionals in research and drug development.

Natural Sources of this compound-Type Compounds

This compound-type compounds are predominantly found in the fungal kingdom, with a significant number of these bioactive molecules isolated from various mushroom species. Certain plants and marine organisms also serve as sources, albeit to a lesser extent.

Fungi: The primary and most diverse source of this compound triterpenoids are fungi, particularly those belonging to the Polyporaceae family.

-

Ganoderma species: This genus, famously known as "Reishi" or "Lingzhi," is a prolific producer of a wide array of this compound triterpenoids, often referred to as ganoderic acids. Over 150 this compound-type compounds have been isolated from Ganoderma lucidum alone. Other notable species include Ganoderma australe, Ganoderma applanatum, Ganoderma sinense, Ganoderma luteomarginatum, Ganoderma calidophilum, and Ganoderma resinaceum.

-

Inonotus obliquus (Chaga): This parasitic fungus, which grows on birch trees, is another rich source of this compound-type compounds, including inotodiol.

-

Phellinus linteus (Meshima): This medicinal mushroom has been shown to contain various bioactive components, including this compound-type triterpenoids.

-

Other Fungi: Lanostanes have also been isolated from other fungi such as Laetiporus sulphureus (Sulfur Shelf), Poria cocos, and Fomes officinalis.

Plants: While less common than in fungi, this compound-type triterpenoids have been isolated from certain plant species. For instance, they have been found in the roots of Uvaria siamensis.

Marine Organisms: The marine environment represents a potential, though less explored, source of novel this compound compounds. Triterpene glycosides containing a this compound aglycone have been reported in sea cucumbers.

Quantitative Data on this compound-Type Compounds

The concentration of specific this compound-type compounds can vary significantly depending on the species, geographical origin, and cultivation conditions of the source organism. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary analytical techniques used for the quantitative determination of these compounds.[1][2][3]

Below is a summary of reported yields for some prominent this compound-type compounds from various fungal sources.

| Fungal Source | Compound | Yield/Concentration | Analytical Method | Reference |

| Ganoderma lucidum | Ganoderic Acid H | 2.09 mg/g powder (optimized extraction) | HPLC | [4] |

| Ganoderma tsugae | Total of nine ganoderic acids | 0.28-2.20% of the sample | HPLC | [5] |

| Inonotus obliquus | Lanosterol | 75% recovery with SC-CO2 extraction compared to Folch method | GC-FID | [6] |

| Ganoderma lucidum | Ganoderic Acid A | >0.8502 mg/100 mg | HPLC | [3] |

| Ganoderma lucidum | Ganoderic Acid B | Not specified, but quantified | HPLC | [3] |

Experimental Protocols for Extraction and Isolation

The isolation of pure this compound-type compounds from their natural sources is a multi-step process involving extraction, fractionation, and purification. The choice of methodology depends on the specific compound of interest and the nature of the source material.

General Extraction Procedures

1. Sample Preparation:

-

Fruiting bodies of fungi are typically dried and ground into a fine powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

Maceration: The powdered material is soaked in an appropriate organic solvent (e.g., ethanol, methanol, chloroform, or ethyl acetate) at room temperature for an extended period.[7]

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction time.[8]

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to rapidly heat the solvent and sample matrix, accelerating the extraction process.[8]

-

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) is employed as a "green" solvent to extract non-polar compounds like triterpenoids.[6][8]

Purification and Isolation Techniques

Following initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for purification.

1. Column Chromatography:

-

This is a fundamental technique for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.[9]

2. High-Performance Liquid Chromatography (HPLC):

-

Preparative HPLC: Used for the final purification of individual compounds to a high degree of purity. Reversed-phase C18 columns are frequently employed.[8]

-

Analytical HPLC: Used for the quantification and identification of specific this compound compounds.[2][10]

3. Counter-Current Chromatography (CCC):

-

A liquid-liquid partition chromatography technique that is particularly useful for separating complex mixtures of natural products. It has been successfully applied for the preparative isolation of ganoderic acids.[11]

Example Protocol: Extraction and Isolation from Ganoderma lucidum

Signaling Pathways Modulated by this compound-Type Compounds

This compound-type triterpenoids exhibit a range of biological activities, with their anticancer effects being the most extensively studied. These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells through the modulation of various signaling pathways.

Induction of Apoptosis

This compound compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Modulation of the mTOR/PI3K/AKT Pathway: Lanostanes have been shown to target the mTOR/PI3K/AKT signaling pathway.[12] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and apoptosis.[13]

-

Activation of Caspases: Some this compound derivatives have been found to induce apoptosis through the activation of caspases-3, 8, and 9.[14]

Inhibition of Cancer Cell Metastasis

This compound compounds have also demonstrated potential in inhibiting the metastasis of cancer cells.

-

Inhibition of Rho-associated Kinase (ROCK) Signaling: The ROCK signaling pathway is implicated in cell motility and invasion. Lanostanes have been shown to inhibit this pathway, thereby reducing the metastatic potential of cancer cells.[13]

Anti-inflammatory Effects

Certain this compound triterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[15][16] This is often achieved through the suppression of pathways such as the NF-κB signaling pathway.

Conclusion

This compound-type compounds, particularly those derived from medicinal mushrooms, represent a promising frontier in the development of novel therapeutics. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in oncology and inflammatory disease research. This guide provides a foundational understanding of the natural sources, isolation methodologies, and key signaling pathways associated with these remarkable natural products, serving as a valuable resource for the scientific community. Further research into the quantitative analysis of these compounds in a wider range of natural sources and the elucidation of their complex pharmacological effects will be crucial for unlocking their full therapeutic potential.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.kopri.re.kr [repository.kopri.re.kr]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer effects of this compound against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits the proliferation and bone metastasis of human breast cancer cells via inhibition of Rho-associated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiinflammatory this compound triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-neuroinflammatory polyoxygenated lanostanoids from Chaga mushroom Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lanostane Biosynthesis Pathway from Squalene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biochemical pathway responsible for the conversion of the linear triterpene squalene into the foundational tetracyclic sterol, lanosterol. This pathway is a critical juncture in the biosynthesis of all sterols, including cholesterol in animals and fungi. Its enzymes are significant targets for therapeutic intervention in fields ranging from hypercholesterolemia to infectious diseases and oncology.

The Core Pathway: From Squalene to Lanosterol

The transformation of squalene into lanosterol is a two-step enzymatic process localized to the endoplasmic reticulum in eukaryotes.[1] This conversion establishes the characteristic four-ring steroid nucleus.

Step 1: Epoxidation of Squalene

The initial and rate-limiting step is the stereospecific oxidation of squalene.[2][3]

-

Enzyme: Squalene Epoxidase (SE), also known as Squalene Monooxygenase (SQLE).[2][3]

-

Substrate: Squalene

-

Product: (S)-2,3-Oxidosqualene (also called 2,3-squalene oxide).[2][4]

-

Reaction: This reaction is the first oxygenation step in sterol biosynthesis, where squalene is converted to (S)-2,3-oxidosqualene.[3][5] It requires diatomic oxygen and NADPH as a cofactor, with electrons typically transferred from NADPH-cytochrome P450 reductase.[2][5] SE is a flavoprotein monooxygenase containing a loosely bound FAD.[2]

Step 2: Cyclization of (S)-2,3-Oxidosqualene

The second step is one of the most complex enzymatic reactions known, involving a concerted cascade of ring closures and molecular rearrangements.[6]

-

Enzyme: Lanosterol Synthase (LSS), a member of the oxidosqualene cyclase (OSC) family.[1][6]

-

Substrate: (S)-2,3-Oxidosqualene

-

Product: Lanosterol.[1]

-

Mechanism: The reaction is initiated by the protonation of the epoxide ring in (S)-2,3-oxidosqualene by an acidic amino acid residue in the active site.[7] This triggers a cascade of intramolecular electrophilic additions, where the polyene chain folds and cyclizes to form the four rings of the steroid nucleus, generating a transient protosterol cation intermediate.[1][7][8] The reaction concludes with a series of 1,2-hydride and 1,2-methyl shifts, followed by a final deprotonation to yield the stable lanosterol molecule.[4][7] This entire, intricate sequence is controlled by a single enzyme.[6]

Below is a diagram illustrating the core biosynthetic pathway from squalene to lanosterol.

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated to maintain cellular sterol homeostasis.

-

Transcriptional Control: The gene encoding Squalene Epoxidase (SQLE) is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs).[3] When cellular sterol levels are low, SREBPs activate the transcription of SQLE and other genes in the cholesterol synthesis pathway.[3]

-

Enzyme Stability: The stability of SQLE is regulated by the levels of its substrate, squalene. High levels of squalene protect SQLE from ubiquitination and subsequent degradation, thereby stabilizing the enzyme.[3] In contrast to many other enzymes in the cholesterol pathway, Lanosterol Synthase (LSS) is a stable protein, while the subsequent enzyme, lanosterol 14α-demethylase (LDM), is rapidly degraded, suggesting LDM is a key regulatory node.[9][10]

-

Feedback Inhibition: Partial inhibition of Lanosterol Synthase can lead to the formation of an alternative product, 24(S),25-epoxylanosterol.[1] This oxysterol is a potent suppressor of HMG-CoA reductase activity, creating a feedback loop that reduces the flow of precursors into the pathway.[1]

The following diagram illustrates the key regulatory relationships.

Significance in Drug Development

The enzymes of this pathway are validated and promising drug targets.

-

Cholesterol Reduction: LSS is an attractive target for cholesterol-lowering drugs.[1] Inhibitors of LSS act downstream of HMG-CoA reductase (the target of statins), potentially avoiding the depletion of essential non-sterol isoprenoids and offering a more targeted approach to cholesterol reduction.[1][11]

-

Antifungal Agents: Squalene epoxidase is the target of allylamine antifungal drugs like terbinafine.[12] These drugs show selectivity for the fungal enzyme over its human counterpart, effectively blocking the synthesis of ergosterol, an essential component of fungal cell membranes.[12]

-

Oncology: The cholesterol biosynthesis pathway is often upregulated in cancers. Recent studies have identified LSS inhibitors as a potential therapeutic strategy for glioblastoma, where they induce the production of the oncostatic sterol 24(S),25-epoxycholesterol.[13]

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the pathway.

Table 1: Enzyme Summary

| Enzyme | EC Number | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Squalene Epoxidase (SQLE) | 1.14.99.7 | Squalene | (S)-2,3-Oxidosqualene | Endoplasmic Reticulum |

| Lanosterol Synthase (LSS) | 5.4.99.7[1] | (S)-2,3-Oxidosqualene | Lanosterol | Endoplasmic Reticulum[1] |

Table 2: Kinetic and Inhibition Data for Oxidosqualene Cyclases

| Enzyme/Inhibitor | Organism | Parameter | Value | Reference |

|---|---|---|---|---|

| Oxidosqualene:Protostadienol Cyclase (Wild-Type) | Aspergillus fumigatus | Apparent KM (µM) | 14.4 | [14] |

| Oxidosqualene:Protostadienol Cyclase (Wild-Type) | Aspergillus fumigatus | Apparent Vmax (µM min-1) | 4.08 | [14] |

| Squalene:Hopene Cyclase + Thia-analogue S-18 | Alicyclobacillus acidocaldarius | Ki (nM) | 31 | [14] |

| Squalene:Hopene Cyclase + Thia-analogue S-18 | Alicyclobacillus acidocaldarius | kinact (min-1) | 0.071 |[14] |

Note: Data for homologous enzymes are often used to infer properties of lanosterol synthase due to experimental challenges.

Experimental Protocols

Protocol 1: In Vitro Activity Assay of Lanosterol Synthase (OSC)

This protocol outlines the measurement of LSS activity using liver microsomes, a rich source of the enzyme.[14]

A. Preparation of Liver Microsomes [14]

-

Excise the liver from a euthanized mouse and immediately place it in ice-cold Buffer A (0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA).

-

Mince the tissue finely and homogenize using a motor-driven Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

-

Carefully collect the resulting supernatant and ultracentrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

-

Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

B. Enzyme Activity Assay [14][15][16]

-

Prepare a reaction mixture in a glass tube containing an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Add the microsomal protein preparation to the buffer.

-

Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene, which is typically first solubilized in a small amount of an organic solvent like methanol.

-

Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a predetermined time (e.g., 30-60 minutes) where the reaction rate is linear.

-

Terminate the reaction by adding a strong base, such as 10% KOH in methanol, to saponify lipids.

-

Extract the non-saponifiable lipids (containing the sterol products) by adding an organic solvent like hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully collect the upper organic phase for analysis.

Protocol 2: Analysis of Sterols by GC-MS and HPLC-MS/MS

The accurate quantification of the substrate and product requires chromatographic separation.

A. Gas Chromatography-Mass Spectrometry (GC-MS) [15][17]

-

Derivatization: Dry the extracted organic phase from Protocol 1 under a stream of nitrogen. To make the sterols volatile for GC analysis, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine. Incubate at 60-70°C for 30-60 minutes.[15]

-

Analysis: Evaporate the silylating agent and redissolve the derivatized sample in hexane. Inject an aliquot into the GC-MS system.

-

Quantification: Identify lanosterol based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to an internal standard added before extraction.[15]

B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [18][19]

-

Sample Preparation: Dry the extracted organic phase and resuspend in a suitable solvent (e.g., 95% methanol).[18] Derivatization is typically not required for HPLC-MS.

-

Chromatography: Inject the sample onto a reversed-phase column (e.g., C18).[18][19] Elute the sterols using a gradient of solvents, such as methanol and water containing a modifier like ammonium acetate.[18]

-

Detection: Analyze the eluent by tandem mass spectrometry, using methods like Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification of lanosterol and other sterols.[20]

The workflow for a typical LSS activity experiment is visualized below.

References

- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 2. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The shape of human squalene epoxidase expands the arsenal against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 17. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sterol Lipids Analysis Service - Creative Proteomics [creative-proteomics.com]

Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel Lanostane Derivatives in Fungi

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, lanostane-type triterpenoids have emerged as a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This in-depth technical guide provides a comprehensive overview of the core methodologies for the identification, isolation, and characterization of novel this compound derivatives from fungal sources. Detailed experimental protocols, structured data presentation, and visual workflows are provided to empower researchers in their quest for new drug leads.

Sourcing and Extraction of Fungal Metabolites

The initial and critical step in the discovery of novel this compound derivatives is the careful selection and cultivation of fungal species known for producing these compounds. Genera such as Ganoderma, Poria, and Inonotus are well-documented producers of a diverse array of lanostanes.[1] Once a target fungus is selected, the subsequent extraction process is paramount for obtaining a crude extract enriched with the desired metabolites.

Experimental Protocol: Solvent Extraction of Fungal Biomass

This protocol outlines a general procedure for the solvent extraction of this compound derivatives from dried fungal fruiting bodies or mycelia.

Materials:

-

Dried and powdered fungal biomass

-

Solvents: Methanol (MeOH), Chloroform (CHCl3), Ethyl acetate (EtOAc), n-Hexane

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Suspend the powdered fungal biomass in a suitable solvent or solvent mixture. A common starting point is a 1:1 mixture of CHCl3:MeOH.[1] The ratio of solvent to biomass is typically 10:1 (v/w).

-

Extraction: Allow the suspension to macerate at room temperature for 24-48 hours with occasional agitation. For more exhaustive extraction, this process can be repeated 3-4 times with fresh solvent.

-

Filtration: Filter the mixture through filter paper to separate the solvent extract from the fungal residue.

-

Concentration: Concentrate the combined solvent extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning (Optional but Recommended): To fractionate the crude extract based on polarity, a liquid-liquid partitioning can be performed. The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, EtOAc, and n-butanol. The this compound derivatives are often found in the EtOAc fraction.[1]

Isolation and Purification of this compound Derivatives

The crude extract and its fractions are complex mixtures containing numerous compounds. The isolation of individual this compound derivatives requires a combination of chromatographic techniques.

Experimental Protocol: Multi-step Chromatographic Purification

This protocol provides a typical workflow for the purification of this compound derivatives.

Materials:

-

Crude extract or fraction

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

-

Fraction collector

Procedure:

-

Silica Gel Column Chromatography: The crude extract or a specific fraction is first subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing promising profiles on TLC are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in separating compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual compounds is often achieved using preparative HPLC on a reversed-phase column (e.g., C18). A gradient of acetonitrile and water is a commonly used mobile phase. The elution of compounds is monitored by a UV detector, and pure compounds are collected.

Illustrative Workflow for Isolation and Purification:

Experimental workflow for the isolation of novel this compound derivatives.

Structure Elucidation of Novel this compound Derivatives

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Methodologies for Structure Elucidation

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which is crucial for determining its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete chemical structure.

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.

-

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Biological Activity Evaluation

Novel this compound derivatives are often screened for various biological activities to assess their therapeutic potential. Cytotoxicity against cancer cell lines and anti-inflammatory activity are common initial assessments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, HepG2)

-

96-well plates

-

Cell culture medium and supplements

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

96-well plates

-

Cell culture medium and supplements

-

Test compound (this compound derivative)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS only.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of some recently discovered this compound derivatives from fungi.

Table 1: Cytotoxic Activity of Novel this compound Derivatives

| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |

| Ganoaustralenone A | Ganoderma australe | A549 | 15.2 | [2] |

| Ganoaustralenone B | Ganoderma australe | HeLa | 12.8 | [2] |

| Ganoderic acid M1 | Ganoderma sinense | HepG2 | 25.6 | [3] |

| Ganoderic acid M2 | Ganoderma sinense | MCF-7 | 31.4 | [3] |

| Pericinone A | Periconia sp. | A549 | 24.12 | |

| Pericinone B | Periconia sp. | A549 | 11.38 |

Table 2: Anti-inflammatory Activity of Novel this compound Derivatives

| Compound | Fungal Source | Assay | IC50 (µM) | Reference |

| Ganosidone A | Ganoderma lucidum | NO inhibition | > 50 | [4] |

| Compound 4 (from G. lucidum) | Ganoderma lucidum | NO inhibition | 86.5% inhibition at 50 µM | [4] |

| Compound 7 (from G. lucidum) | Ganoderma lucidum | NO inhibition | 88.2% inhibition at 50 µM | [4] |

| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | Ganoderma sinense | NO inhibition | 0.6 | [3] |

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some this compound derivatives have been shown to inhibit this pathway.[1][5]

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some this compound derivatives, function by inducing apoptosis in cancer cells. This often involves the activation of caspases and the regulation of Bcl-2 family proteins.

Induction of apoptosis by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation. Its inhibition is a key target for anti-inflammatory drug development. This compound derivatives have been reported to suppress the activation of this pathway.

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The identification of novel this compound derivatives from fungi is a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive framework for researchers, outlining the key experimental protocols, data analysis, and mechanistic investigations involved in this process. By systematically applying these methodologies, the scientific community can continue to unlock the vast chemical diversity of the fungal kingdom and harness its potential for the development of innovative medicines.

References

- 1. Anticancer effects of this compound against human gastric cancer cells involves autophagy, apoptosis and modulation of m-TOR/PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiinflammatory this compound triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Fundamental Properties of the Lanostane Skeleton

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The lanostane skeleton is a tetracyclic triterpenoid structure that serves as the fundamental backbone for a vast and diverse class of natural products, most notably lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1][2] this compound-type triterpenoids are major secondary metabolites found in various organisms, particularly in medicinal mushrooms of the genus Ganoderma.[3][4] These compounds have garnered significant attention from the scientific community due to their broad spectrum of remarkable biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antiviral effects.[4][5]

This technical guide provides an in-depth overview of the core properties of the this compound skeleton, covering its chemical structure, biosynthesis, and key biological functions. It includes structured data tables for easy comparison, detailed experimental protocols for characterization and evaluation, and visualizations of key pathways and workflows to support research and development efforts in this field.

Core Chemical Structure

This compound, or 4,4,14α-trimethylcholestane, is a C30 polycyclic hydrocarbon.[1] Its structure consists of four fused rings (A, B, C, and D) arranged in a specific configuration, forming the characteristic steroid nucleus.[6] Unlike other steroids, the this compound framework possesses three additional methyl groups at positions C-4 (two groups) and C-14.[2] The parent compound exists as two stereoisomers, 5α-lanostane and 5β-lanostane.[1] The replacement of a hydrogen atom at C-3 with a hydroxyl group in 5α-lanostane results in lanosterol, a critical intermediate in steroid biosynthesis.[1]

Caption: A 2D representation of the 5α-lanostane core structure.

Physicochemical Properties

The fundamental properties of the parent this compound molecule are summarized below. These values can change significantly with the addition of various functional groups in its derivatives.

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₄ | [1][7] |

| Molar Mass | 414.7 g/mol | [7] |

| Monoisotopic Mass | 414.42255 Da | [8] |

| IUPAC Name | (5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | [7] |

| CAS Number | 474-20-4 (for 5α-lanostane) | [1] |

| Melting Point | 98 to 99 °C (for 5α-lanostane) | [1] |

| XlogP | 12.1 | [8] |

Biosynthesis of this compound-Type Triterpenoids

The biosynthesis of this compound begins with the Mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These five-carbon units are assembled into squalene, a C30 triterpene.[6][9] The key steps are:

-

Cyclization: The enzyme squalene monooxygenase epoxidizes squalene to form 2,3-oxidosqualene.[9]

-

Lanosterol Formation: In animals and fungi, 2,3-oxidosqualene is cyclized by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC) to form the primary this compound triterpenoid, lanosterol.[2][9]

-

Post-Modification: Lanosterol then serves as a precursor, undergoing a series of extensive post-modifications such as oxidation, hydroxylation, and dehydrogenation.[10][11] These reactions are primarily catalyzed by cytochrome P450 enzymes (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the vast structural diversity of bioactive lanostanoids found in nature.[9][10][11]

Caption: Simplified biosynthetic pathway of this compound triterpenoids.

Biological Activities and Therapeutic Potential

This compound triterpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug development. More than 400 lanostanoids have been isolated from fungi of the genus Ganoderma alone.[4]

Key Activities:

-

Anticancer/Cytotoxic: Many lanostanoids show potent cytotoxicity against various human cancer cell lines, including lung, HeLa, and liver cancer cells.[3][4] They can induce apoptosis through the activation of caspases-3, 8, and 9.[12] Some derivatives also act as inhibitors of DNA topoisomerase II, a key enzyme in cell proliferation.[13]

-

Anti-inflammatory: this compound derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[14][15][16]

-

Immunomodulatory: Certain this compound compounds can regulate immune responses, such as stimulating the secretion of interferon-gamma (IFN-γ) and activating Natural Killer (NK) cells.[5]

-

Antiviral: Suberosol, a this compound triterpenoid, has shown promising anti-HIV activity.[17]

The table below summarizes the cytotoxic activity of selected this compound derivatives.

| Compound | Source Organism | Target Cell Line | IC₅₀ (µM) |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | HeLa | 1.29 |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | A549 (Lung) | 1.50 |

| N-β-d-galactoside (synthetic derivative) | Lanosterol | HL-60 (Leukemia) | 0.0021 |

| N-β-d-galactoside (synthetic derivative) | Lanosterol | MKN45 (Gastric) | 4.0 |

| Synthetic derivative (unnamed) | Pinus luchuensis | A549 (Lung) | 3.96 |

Data compiled from sources:[3][12][13]

Signaling Pathway Modulation

This compound triterpenoids exert their effects by modulating key cellular signaling pathways. For example, their anti-inflammatory and anticancer activities are often linked to the inhibition of the NF-κB and MAPK pathways and modulation of the PI3K/Akt signaling pathway, which are critical regulators of inflammation, cell proliferation, and survival.[18][19]

Caption: Lanostanoids can inhibit inflammatory responses via the NF-κB pathway.

Experimental Protocols

General Workflow for Isolation and Identification

The discovery of new this compound triterpenoids typically follows a standardized workflow involving extraction, chromatographic separation, and spectroscopic structure elucidation.[20][21][22]

Caption: A generalized workflow for isolating this compound triterpenoids.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[17]

Materials:

-

Target cancer cell lines (e.g., A549, HeLa)

-

96-well microplates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[17]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for an additional 24-72 hours.[17]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[16]

Materials:

-

RAW 264.7 or BV-2 microglia cell line

-

96-well microplates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Griess Reagent (for nitrite quantification)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell supernatant. Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

-

Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm.

-

Data Analysis: The amount of nitrite in the supernatant is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.[16]

Conclusion

The this compound skeleton is the foundation for a class of triterpenoids with immense chemical diversity and significant therapeutic potential. Originating from the cyclization of squalene, the lanosterol core is extensively modified in nature to produce compounds with potent anticancer, anti-inflammatory, and immunomodulatory activities.[3][14] The continued exploration of natural sources, particularly medicinal fungi, combined with robust protocols for isolation, characterization, and bioactivity screening, will undoubtedly uncover new this compound derivatives for drug discovery and development. This guide provides a foundational framework for researchers aiming to harness the pharmacological promise of these remarkable molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. This compound triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The this compound Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity [mdpi.com]

- 6. Steroid - Wikipedia [en.wikipedia.org]

- 7. This compound | C30H54 | CID 9548665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C30H54) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of this compound‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of this compound-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic this compound-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Networking Combined with MALDI-MSI Reveals New this compound-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Lanostane vs. Cholesterol Biosynthetic Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of cholesterol, a critical component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is a complex multi-step process. Following the cyclization of squalene to form lanosterol, the pathway diverges into two primary routes for the subsequent conversion to cholesterol: the Bloch and the Kandutsch-Russell pathways. This technical guide provides a comprehensive overview of these pathways, focusing on the key biosynthetic precursors, the enzymes that catalyze their transformation, and the regulatory mechanisms that govern metabolic flux. We present quantitative data on sterol intermediates, detailed experimental protocols for their analysis, and visual diagrams of the pertinent biochemical and signaling pathways to serve as a resource for researchers in lipid metabolism and drug development.

Introduction

The conversion of lanosterol to cholesterol involves a series of demethylations, desaturations, and reductions. The primary distinction between the two major pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain. In the Bloch pathway , this reduction is the final step, with desmosterol serving as the immediate precursor to cholesterol. Conversely, the Kandutsch-Russell pathway involves an early reduction of the C24-C25 double bond of lanosterol to form dihydrolanosterol. However, recent studies utilizing stable isotope labeling have revealed that a modified Kandutsch-Russell (MK-R) pathway , a hybrid of the two, is prevalent in many tissues.[1][2] This guide will delve into the intricacies of these pathways, highlighting the critical branch point at zymosterol and the enzymes that dictate the metabolic fate of these sterol precursors.

Biosynthetic Pathways: A Comparative Overview

The post-lanosterol cholesterol biosynthesis is primarily orchestrated within the endoplasmic reticulum. The commitment to either the Bloch or the modified Kandutsch-Russell pathway is a key regulatory node, influencing the production of various bioactive sterol intermediates.

The Bloch Pathway

In the Bloch pathway, the C24-C25 double bond is retained throughout the transformation of lanosterol. The key steps involve the demethylation of lanosterol at C14 and C4, followed by isomerization and desaturation of the sterol nucleus. The final step is the reduction of desmosterol to cholesterol, catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24).[3][4]

The Kandutsch-Russell and Modified Kandutsch-Russell (MK-R) Pathways

The canonical Kandutsch-Russell pathway begins with the reduction of lanosterol to 24,25-dihydrolanosterol, also mediated by DHCR24.[5] However, metabolic flux analysis suggests that in many tissues, a modified pathway is more common. In the MK-R pathway, the initial steps of demethylation occur as in the Bloch pathway, and the reduction of the C24-C25 double bond happens at a later intermediate, such as zymosterol, which is then shunted into the remainder of the Kandutsch-Russell pathway.[1][2]

Zymosterol: The Branch Point Intermediate

Zymosterol is a critical intermediate that can be directed down either the Bloch or the Kandutsch-Russell pathway. Its fate is determined by the enzymatic activity of DHCR24, which catalyzes the reduction of the C24-C25 double bond to produce zymostenol, committing the molecule to the Kandutsch-Russell pathway.[4][6]

Key Enzymes and Their Regulation

The flux through the post-lanosterol pathways is controlled by the expression and activity of key enzymes, which are themselves subject to complex regulatory networks.

Lanosterol 14α-Demethylase (CYP51A1)

CYP51A1, a cytochrome P450 enzyme, catalyzes the removal of the 14α-methyl group from lanosterol, a crucial initial step in both pathways.[7] This is a three-step oxidative process requiring NADPH and molecular oxygen.

3β-Hydroxysteroid Δ24-Reductase (DHCR24)

DHCR24 is a pivotal enzyme that reduces the C24-C25 double bond of various sterol intermediates, including lanosterol, zymosterol, and desmosterol.[5][6] Its activity is a key determinant of the pathway choice. DHCR24 expression and activity are regulated by transcription factors such as SREBP-2 and post-translationally by phosphorylation, for instance by Protein Kinase C (PKC).[6]

Quantitative Data

The relative flux through the Bloch and modified Kandutsch-Russell pathways, and the concentrations of their intermediates, vary significantly across different tissues and physiological conditions.

Table 1: Relative Flux Through Bloch vs. Modified Kandutsch-Russell Pathways in Various Mouse Tissues [1][2][8]

| Tissue | Bloch Pathway Flux (%) | Modified Kandutsch-Russell Pathway Flux (%) |

| Testes | 97 | 3 |

| Adrenal Gland | ~100 | ~0 |

| Liver | 80 | 20 |

| Preputial Gland | 8 | 92 |

| Skin | Low | High |

| Brain | Low | High |

Table 2: Concentrations of Key Sterol Intermediates in Mouse Brain [9][10][11]

| Sterol | Concentration (ng/mm²) | Brain Region of Highest Abundance |

| Cholesterol | 252.9 - 575.5 | Pons, Cerebellar White Matter |

| Desmosterol | Not explicitly quantified in ng/mm² but present | Variable |

| 24S,25-epoxycholesterol | ~0.158 | Thalamus |

| Lanosterol | Not explicitly quantified in ng/mm² but present | Variable |

| 7-Dehydrocholesterol | Not explicitly quantified in ng/mm² but present | Variable |

Table 3: Kinetic Parameters of Human CYP51A1

| Substrate | K_M (µM) | V_max (nmol/min/nmol) |

| Lanosterol | 29 | 0.18 |

| 24,25-Dihydrolanosterol | 27 | 0.5 |

Signaling Pathways and Regulation

The biosynthesis of cholesterol is tightly regulated to meet cellular demands while preventing toxic accumulation.

SREBP-2: The Master Regulator

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that controls the expression of most genes involved in cholesterol biosynthesis, including HMG-CoA reductase and enzymes of the post-lanosterol pathways.[12][13] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the transcription of target genes.[13]

AMPK and PKC Signaling

AMP-activated protein kinase (AMPK), a cellular energy sensor, can inhibit cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase.[1][14][15] Additionally, Protein Kinase C (PKC) has been shown to negatively regulate DHCR24 activity through phosphorylation, providing a rapid mechanism to attenuate cholesterol synthesis.[6]

Experimental Protocols

Accurate quantification of sterol intermediates and measurement of enzyme activities are crucial for studying cholesterol biosynthesis.

Protocol for Sterol Extraction and Quantification from Cultured Cells by LC-MS

This protocol is adapted from established methods for the analysis of cellular sterols.

Materials:

-

Phosphate Buffered Saline (PBS), ice-cold

-

Cell scrapers

-

Glass culture tubes with Teflon-lined caps

-

Chloroform:Methanol (1:2, v/v)

-

Deuterated internal standards (e.g., d7-lanosterol, d6-desmosterol)

-

Solid Phase Extraction (SPE) silica cartridges

-

Hexane, Isopropanol

-

LC-MS grade solvents

Procedure:

-

Place culture dishes on ice and aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass tube.

-

Add 3 ml of Chloroform:Methanol (1:2) to the cell suspension.

-

Add a known amount of deuterated internal standards.

-

Vortex vigorously and centrifuge to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding chloroform and water (or PBS) to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

For analysis of total sterols (free and esterified), perform saponification by resuspending the dried lipids in ethanolic KOH and heating at 60°C for 1 hour.

-

After saponification, re-extract the non-saponifiable lipids (sterols) with hexane.

-

Dry the hexane extract and reconstitute in a suitable solvent for LC-MS analysis.

-

Purify the sterol fraction using an SPE silica cartridge, eluting with a hexane:isopropanol gradient.

-

Analyze the purified sterols by reverse-phase LC-MS, using a C18 column and a mobile phase gradient of methanol/water with ammonium acetate.

-

Quantify the endogenous sterols by comparing their peak areas to those of the corresponding deuterated internal standards.

Protocol for In Vitro CYP51A1 Activity Assay

This protocol is based on methods for assaying cytochrome P450 activity.[16]

Materials:

-

Purified human CYP51A1

-

Purified NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol or 24,25-dihydrolanosterol substrate

-

NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 10% glycerol)

-

Liposomes (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)

-

Stopping solution (e.g., organic solvent like ethyl acetate)

-

LC-MS or GC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, liposomes, and the NADPH regenerating system.

-

Add purified CPR and CYP51A1 to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the sterol substrate (dissolved in a suitable vehicle like cyclodextrin).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent.

-

Add an internal standard for quantification.

-

Extract the sterols from the reaction mixture.

-

Analyze the formation of the demethylated product by LC-MS or GC-MS.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Protocol for Isotopic Labeling and Metabolic Flux Analysis

This protocol provides a general framework for using stable isotopes to trace the flux through the cholesterol biosynthesis pathways.[1][2]

Materials:

-

Stable isotope tracer (e.g., ¹³C-acetate or ²H₂O)

-

Cell culture medium or animal diet

-

GC-MS or LC-MS for isotopic enrichment analysis

Procedure (In Vitro):

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the stable isotope tracer.

-

Incubate the cells for various time points.

-

Harvest the cells and extract the sterols as described in Protocol 6.1.

-

Analyze the isotopic enrichment of the sterol intermediates and cholesterol by MS.

-

Calculate the fractional synthesis rate and relative flux through the different pathways based on the incorporation of the isotope over time.

Procedure (In Vivo):

-

Administer the stable isotope tracer to the animal model (e.g., in drinking water for ²H₂O).

-

Collect tissue samples at different time points.

-

Extract sterols from the tissues.

-

Analyze the isotopic enrichment of the sterols by MS.

-

Model the isotopic enrichment data to determine the in vivo flux rates.

Biological Activities of Pathway Intermediates

The sterol intermediates of the Bloch and Kandutsch-Russell pathways are not merely metabolic stepping stones but also possess distinct biological activities.

-

Desmosterol , the final intermediate in the Bloch pathway, has been shown to be an endogenous ligand for Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[3]

-

7-Dehydrocholesterol (7-DHC) , an intermediate in the Kandutsch-Russell pathway, is the precursor to vitamin D3. However, its accumulation in Smith-Lemli-Opitz syndrome is associated with cellular dysfunction, and its oxidation products can be bioactive.[17][18][19]

-

Lanostane triterpenoids and their derivatives have been investigated for a variety of biological activities, including neuroprotective and anti-adipogenic effects.[20][21][22]

Conclusion

The post-lanosterol segment of the cholesterol biosynthesis pathway is a highly regulated and branched metabolic network. The choice between the Bloch and the modified Kandutsch-Russell pathways is tissue-specific and dynamically regulated, leading to the production of a diverse array of bioactive sterol intermediates. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methodologies described in this guide is essential for researchers aiming to unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for metabolic and other related diseases.

References

- 1. Defective AMPK regulation of cholesterol metabolism accelerates atherosclerosis by promoting HSPC mobilization and myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Reactome | DHCR24 reduces ZYMOL to ZYMSTNL [reactome.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AMPK-mediated regulation of endogenous cholesterol synthesis does not affect atherosclerosis in a murine Pcsk9-AAV model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolites identification and multi-component pharmacokinetics of ergostane and this compound triterpenoids in the anticancer mushroom Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Triterpenoid Metabolites from a Penares sp. Marine Sponge Protect Neuro-2a Cells against Paraquat Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Initial Characterization of Lanostane Isolates

For Researchers, Scientists, and Drug Development Professionals